![molecular formula C4H11O3P B7768824 Ethyl phosphite, (C2H5O)2(OH)P CAS No. 123-22-8](/img/structure/B7768824.png)
Ethyl phosphite, (C2H5O)2(OH)P
Overview
Description
Ethyl phosphite, (C2H5O)2(OH)P, is an organophosphorus compound with the molecular formula C4H11O3PThis compound is a colorless liquid with a boiling point of 187°C and a density of 1.072 g/mL . Ethyl phosphite is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanol in the presence of a base, such as pyridine. The reaction proceeds as follows:
PCl3+3C2H5OH→(C2H5O)2(OH)P+2HCl
The reaction is typically carried out under reflux conditions, and the product is purified by distillation. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
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Oxidation: : Ethyl phosphite can be oxidized to diethyl phosphate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
(C2H5O)2(OH)P+H2O2→(C2H5O)2(O)P+H2O
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Reduction: : Ethyl phosphite can be reduced to phosphorous acid using reducing agents like lithium aluminum hydride.
(C2H5O)2(OH)P+LiAlH4→H3PO3+2C2H5OH
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Substitution: : Ethyl phosphite can undergo substitution reactions with halides to form various phosphonate esters.
(C2H5O)2(OH)P+RCl→(C2H5O)2(R)P+HCl
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
Agricultural Applications
1.1 Plant Disease Management
Ethyl phosphite has been extensively studied for its antifungal and antibacterial properties, particularly against oomycetes and bacterial pathogens:
- Fungicidal Properties : Ethyl phosphite is known to exhibit significant antifungal activity against pathogens such as Phytophthora species. Research indicates that it enhances plant resistance by inducing defense mechanisms at the molecular level. For instance, a study demonstrated that phosphite treatment led to the upregulation of defense-related genes in plants, significantly reducing disease incidence caused by Xanthomonas oryzae and Pyricularia grisea .
- Antibacterial Activity : Ethyl phosphite has shown promising antibacterial effects against Pseudomonas syringae. In vitro studies revealed that growth inhibition could reach up to 83.1% under specific conditions, highlighting its potential as a biocontrol agent in agricultural settings . The effectiveness of ethyl phosphite is influenced by environmental factors such as pH and nutrient availability.
1.2 Nutritional Value
Ethyl phosphite is also recognized for its role as a phosphorus source for plants. Although it is less efficient than traditional phosphate fertilizers, it can be converted to plant-available phosphate by soil microorganisms, especially under phosphorus-deficient conditions . This property makes it a candidate for use in sustainable agricultural practices.
Chemical Synthesis
2.1 Building Block in Organic Chemistry
In synthetic organic chemistry, ethyl phosphite serves as an important intermediate for the production of various organophosphorus compounds. It can be utilized in the synthesis of:
- Phosphonates : These compounds have applications in agriculture as herbicides and fungicides.
- Phosphoramidates : Used in the production of pharmaceuticals and agrochemicals.
The reactivity of ethyl phosphite allows for various transformations, making it a valuable reagent in synthetic pathways.
Case Studies
3.1 Efficacy Against Fungal Pathogens
A comprehensive study assessed the efficacy of ethyl phosphite in controlling Phytophthora diseases. The results indicated that plants treated with ethyl phosphite exhibited enhanced resistance due to increased levels of phenolic compounds and peroxidase activity, which are crucial for plant defense . This research underscores the compound's role not only as a fungicide but also as an agent that stimulates plant defense mechanisms.
3.2 Antibacterial Mechanism Exploration
Another study investigated the antibacterial mechanism of ethyl phosphite against Pseudomonas syringae. It was found that the compound's effectiveness was significantly enhanced when used in phosphate-depleted media, suggesting that ethyl phosphite may induce phosphorus starvation in bacteria, thereby inhibiting their growth . This finding opens avenues for further research into its application as an environmentally friendly antibacterial agent.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl phosphite and its derivatives depends on the specific application. In general, ethyl phosphite can act as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions. In biological systems, ethyl phosphite derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Ethyl phosphite is similar to other organophosphorus compounds, such as triethyl phosphite and diethyl phosphonate. it has unique properties that make it suitable for specific applications. For example:
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Triethyl phosphite: : This compound has three ethoxy groups attached to the phosphorus atom, making it more hydrophobic and less reactive than ethyl phosphite. It is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis .
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Diethyl phosphonate: : This compound has two ethoxy groups and one phosphonate group attached to the phosphorus atom. It is more stable and less reactive than ethyl phosphite, making it suitable for use as a flame retardant and plasticizer .
Ethyl phosphite’s unique combination of reactivity and stability makes it a versatile compound for various applications.
Biological Activity
Ethyl phosphite, a phosphorus-containing compound, has garnered attention for its biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the biological activity of ethyl phosphite, detailing its effects on plant growth, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl phosphite is an organophosphorus compound with the molecular formula (C2H5O)2(OH)P. Its structure consists of two ethyl groups and a phosphonate moiety, which contributes to its biological reactivity. The presence of the phosphonate group allows ethyl phosphite to mimic phosphate, affecting various biochemical pathways.
1. Agricultural Applications
Ethyl phosphite is primarily known for its role as a fungicide and plant growth enhancer. It has been shown to affect phosphorus metabolism in plants:
- Fungicidal Effects : Ethyl phosphite acts against various fungal pathogens, including species of Phytophthora. Studies indicate that it can inhibit the incidence of diseases caused by these pathogens by inducing resistance mechanisms in plants. For instance, transcriptome analysis revealed that treatment with phosphite led to the upregulation of defense-related genes, enhancing plant resilience against infections .
- Growth Regulation : Research indicates that while ethyl phosphite can promote growth under certain conditions, it may also lead to stunted growth if applied excessively or inappropriately. For example, in maize studies, ethyl phosphite was found to inhibit root elongation under phosphorus-deficient conditions .
2. Antimicrobial Properties
Ethyl phosphite exhibits notable antimicrobial activity against various microorganisms:
- Bacterial Inhibition : In vitro studies have demonstrated that ethyl phosphite possesses antibacterial properties. Minimum inhibitory concentration (MIC) values for bacterial strains ranged from 1.70 to 22.73 mg/mL, indicating varying degrees of susceptibility among different species .
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to interfere with phosphate metabolism in target organisms, thereby disrupting essential biochemical processes necessary for growth and reproduction .
3. Medicinal Chemistry
The potential therapeutic applications of ethyl phosphite are being explored in medicinal chemistry:
- Phosphonate Prodrugs : Ethyl phosphite is considered a precursor for synthesizing biologically active phosphonates used in antiviral therapies. These compounds often exhibit significant antiviral activities due to their structural similarity to natural phosphate esters, which allows them to inhibit viral replication processes .
- Cytostatic and Immunomodulatory Effects : Some studies suggest that ethyl phosphite derivatives may possess cytostatic properties and can modulate immune responses, making them candidates for further investigation in cancer therapy and immunology .
Case Study 1: Phytophthora Management
A study focused on the use of ethyl phosphite in managing Phytophthora diseases highlighted its efficacy in reducing disease incidence through enhanced plant defense mechanisms. The application led to significant changes in gene expression related to plant immunity, showcasing its potential as a sustainable agricultural input .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of ethyl phosphite, researchers evaluated its effectiveness against various bacterial strains. Results indicated that certain concentrations could effectively inhibit bacterial growth, suggesting potential applications in food safety and preservation .
Summary of Findings
Activity Type | Description | Key Findings |
---|---|---|
Fungicidal | Inhibits fungal pathogens | Induces resistance mechanisms in plants |
Antibacterial | Exhibits antimicrobial properties | MIC values range from 1.70 to 22.73 mg/mL |
Medicinal Chemistry | Potential as a precursor for antiviral drugs | May possess cytostatic and immunomodulatory effects |
Properties
IUPAC Name |
diethyl hydrogen phosphite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULWMEGSVQCTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041861 | |
Record name | Diethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-22-8, 762-04-9 | |
Record name | NSC72726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC5273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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